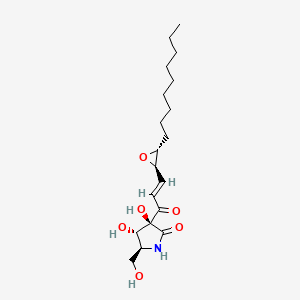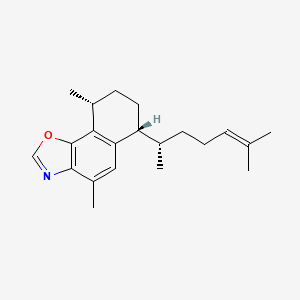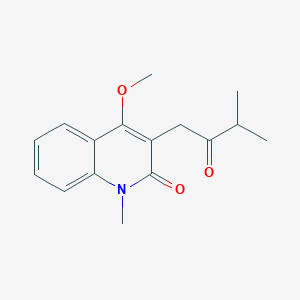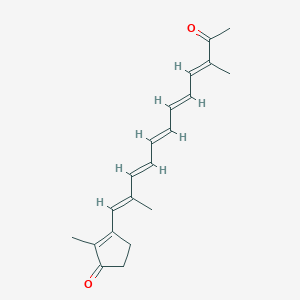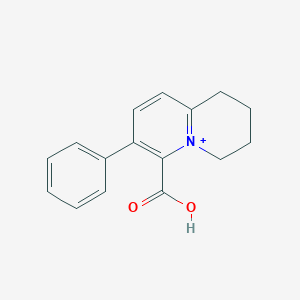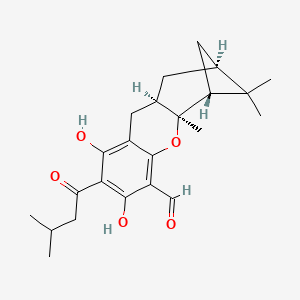
Euglobal G2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Euglobal G2 is a natural compound isolated from the juvenile leaves of Eucalyptus grandis. It belongs to the class of acylphloroglucinol-monoterpene structures, which are known for their diverse biological activities . Euglobals, including this compound, have been studied for their potential medicinal properties, particularly their anticancer activity .
Preparation Methods
Euglobal G2 can be synthesized through electrochemical methods. A key step in the synthesis involves the cycloaddition between in situ generated quinomethanes and terpenes on the surface of a PTFE-fibre coated electrode. This reaction uses 2,3-dichloro-5,6-dicyano-p-hydroquinone as a redox mediator . The biomimetic generation and cycloaddition of unstable quinomethanes are efficiently completed by the selective oxidation of cresol derivatives .
Chemical Reactions Analysis
Euglobal G2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like 2,3-dichloro-5,6-dicyano-p-hydroquinone and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of quinomethanes, while reduction reactions can yield reduced acylphloroglucinol derivatives .
Scientific Research Applications
Euglobal G2 has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound for studying acylphloroglucinol-monoterpene structures and their reactivity . In biology and medicine, this compound is known for its anticancer activity, particularly as a potent inhibitor of the Epstein-Barr virus activation . It has also been investigated for its potential use in treating other diseases due to its diverse biological activities .
Mechanism of Action
The mechanism of action of Euglobal G2 involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anticancer activity is attributed to its ability to inhibit the activation of the Epstein-Barr virus, which is associated with certain types of cancer . The acylphloroglucinol moiety in this compound plays a crucial role in its biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
These compounds share similar acylphloroglucinol-monoterpene structures but differ in the positions and types of substituents on the acylphloroglucinol moiety . Euglobal G2 is unique due to its specific acylphloroglucinol structure, which contributes to its distinct biological activities . Compared to other euglobals, this compound has shown greater activity in inhibiting the Epstein-Barr virus activation .
Properties
Molecular Formula |
C23H30O5 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-7-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-5-carbaldehyde |
InChI |
InChI=1S/C23H30O5/c1-11(2)6-16(25)18-19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)15(10-24)20(18)27/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1 |
InChI Key |
XPIQRNXFCGGGHZ-UTNBYVNNSA-N |
Isomeric SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C)C=O)O |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(=C2C(=C1O)CC3CC4CC(C4(C)C)C3(O2)C)C=O)O |
Synonyms |
euglobal G2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


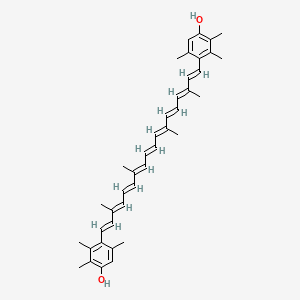
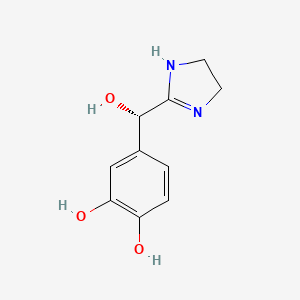

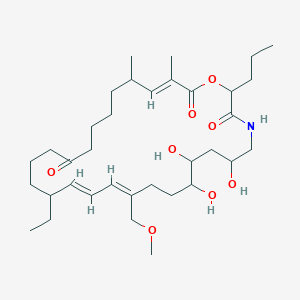
![N-(2-aminoethyl)-N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]isoquinoline-5-sulfonamide](/img/structure/B1246734.png)
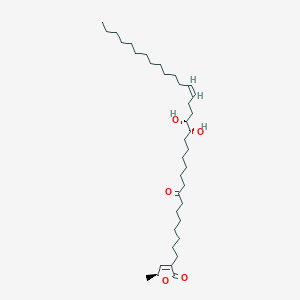

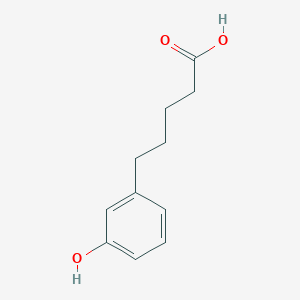
![1-[(2E,4E)-11-(3,4-methylenedioxyphenyl)-2,4-undecadienoyl]pyrrolidine](/img/structure/B1246741.png)
